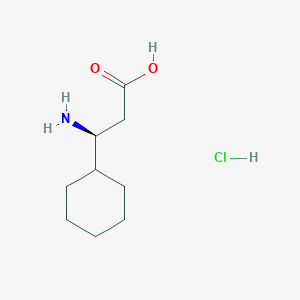

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride

Description

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride is a chiral β-amino acid derivative with a cyclohexyl substituent at the β-carbon. It exists as the hydrochloride salt, enhancing its stability and water solubility compared to the free acid form. Key properties include:

- Molecular Formula: C₉H₁₈ClNO₂ (hydrochloride form) .

- CAS Number: 1956437-96-9 (hydrochloride); the free acid form is CAS 91383-14-1 .

- Physical Properties: Melting point (free acid): 234–235°C; LogP: 2.07 (indicating moderate lipophilicity); PSA: 63.3 Ų (polar surface area) .

- Applications: Used as a reference standard for drug impurities and in biomedical research .

Properties

IUPAC Name |

(3S)-3-amino-3-cyclohexylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHIZRPOMNZQAX-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956437-96-9 | |

| Record name | (3S)-3-amino-3-cyclohexylpropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexylacetonitrile.

Hydrolysis: Cyclohexylacetonitrile is hydrolyzed to form cyclohexylacetic acid.

Amidation: The cyclohexylacetic acid is then converted to its corresponding amide.

Reduction: The amide is reduced to form the primary amine.

Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the (S)-3-Amino-3-cyclohexylpropanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated resolution techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The amino group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of acylated or sulfonylated derivatives.

Scientific Research Applications

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride involves its interaction with specific molecular targets. It is known to modulate certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and metabolic pathways.

Comparison with Similar Compounds

Enantiomeric Pair: (S)- vs. (R)-3-Amino-3-cyclohexylpropanoic Acid Hydrochloride

These enantiomers differ only in the spatial arrangement of the amino group.

Key Insight : Enantiomers share identical physicochemical properties but differ in biological interactions due to stereospecific binding .

Positional Isomer: (R)-2-Amino-3-cyclohexylpropanoic Acid Hydrochloride

This compound differs in the position of the amino group (C2 vs. C3).

Key Insight : Positional isomers exhibit distinct reactivity and pharmacokinetic profiles due to structural rearrangements .

Functional Group Variant: Ethyl 3-Amino-3-(3-methylphenyl)propanoate Hydrochloride

This compound replaces the cyclohexyl group with a 3-methylphenyl substituent and includes an ester moiety.

Key Insight : The phenyl and ester groups enhance lipophilicity and alter metabolic stability compared to the cyclohexyl-carboxylic acid structure .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | LogP | PSA (Ų) |

|---|---|---|---|---|

| (S)-3-Amino-3-cyclohexylpropanoic acid HCl | 1956437-96-9 | 207.70 | 2.07 | 63.3 |

| (R)-3-Amino-3-cyclohexylpropanoic acid HCl | 219310-11-9 | 207.70 | 2.07 | 63.3 |

| (R)-2-Amino-3-cyclohexylpropanoic acid HCl | 151899-07-9 | 207.70 | 1.89 | 63.3 |

| Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl | N/A | 267.74 | ~2.5 | 63.3 |

Table 2: Commercial Availability (Selected Suppliers)

| Compound Name | Supplier | Purity | Price Range (EUR) |

|---|---|---|---|

| (S)-3-Amino-3-cyclohexylpropanoic acid | CymitQuimica | 95% | 20.00–460.00 |

| (R)-3-Amino-3-cyclohexylpropanoic acid HCl | Delta Biotech | Not specified | N/A |

Critical Notes

Handling Precautions : Hydrochloride salts require protective equipment (gloves, masks) due to hazards (H302: harmful if swallowed; H315: skin irritation) .

Stability : Hydrochloride forms improve aqueous solubility and shelf-life compared to free acids .

Stereochemical Purity : Enantiomeric purity is critical in pharmaceuticals; chiral HPLC methods are recommended for analysis .

Data Gaps: Limited biological activity data for positional isomers and enantiomers; further studies needed .

Biological Activity

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

- Molecular Formula : C9H17NO2·HCl

- Molecular Weight : 193.7 g/mol

The compound features a cyclohexyl group attached to the beta-carbon of the amino acid, which influences its steric and electronic properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Material : Cyclohexylacetonitrile.

- Hydrolysis : Conversion to cyclohexylacetic acid.

- Amidation : Formation of the corresponding amide.

- Reduction : Reduction to the primary amine.

- Resolution : Separation of the racemic mixture to isolate the (S)-enantiomer.

- Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt.

This compound is believed to modulate various biological pathways by interacting with specific molecular targets, including enzymes and receptors. Its influence on neurotransmitter systems suggests potential roles in neurological functions and metabolic regulation .

Neurotransmitter Modulation

Research indicates that this compound may interact with L-type amino acid transporters, particularly LAT1 (SLC7A5), facilitating the transport of essential amino acids across the blood-brain barrier. This property could enhance therapeutic strategies for neurological disorders and cancer treatment by improving nutrient delivery to affected tissues .

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects in various conditions:

- Cancer : Studies suggest it may enhance the efficacy of chemotherapeutic agents by modulating amino acid availability in tumor cells.

- Neurological Disorders : Its role in neurotransmitter modulation positions it as a candidate for treating conditions such as depression or anxiety .

Case Studies and Research Findings

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

- Study on Neurotransmitter Transport :

- Antitumor Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| (R)-3-Amino-3-cyclohexylpropanoic acid hydrochloride | Enantiomer | Different pharmacodynamics |

| Cyclohexylalanine | Cyclohexyl group on alpha-carbon | Similar neuroactive properties |

| Cyclohexylglycine | Cyclohexyl group on alpha-carbon | Comparable effects on neurotransmission |

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its analogs.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for (S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride, and how is chiral purity ensured during synthesis?

- Methodological Answer : Asymmetric synthesis via catalytic hydrogenation or enzymatic resolution is typical for chiral amines. Chiral purity is monitored using chiral HPLC with validated columns (e.g., Chiralpak® AD-H or OD-H) and polarimetry. For example, related compounds like (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride (CAS 17193-39-4) are synthesized using enantioselective catalysts, followed by recrystallization in ethanol/water mixtures to enhance enantiomeric excess (EE >99%) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm stereochemistry and cyclohexyl group integration.

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Validates amine (–NH) and carboxylic acid (–COOH) functional groups.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., Agilent Zorbax SB-C18) with UV detection at 210 nm assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H] for CHClNO: 216.1 m/z) .

Q. What are the primary research applications of this compound in pharmaceutical development?

- Methodological Answer : It serves as a chiral building block for peptidomimetics or as a reference standard for impurity profiling in drug formulations. For instance, structurally similar compounds like (3R)-3-amino-3-cyclohexylpropanoic acid hydrochloride (CAS 219310-11-9) are used to validate impurity thresholds in APIs (Active Pharmaceutical Ingredients) via LC-MS .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate degradation pathways under varying storage conditions?

- Methodological Answer :

- Study Design : Accelerated stability testing at 40°C/75% RH (ICH Q1A guidelines) over 6 months, with sampling intervals (0, 1, 3, 6 months).

- Analytical Methods : HPLC with photodiode array (PDA) detection tracks degradation products (e.g., cyclohexyl ring oxidation or hydrochloride dissociation).

- Key Parameters : pH-dependent stability (e.g., buffers at pH 2, 7.4, 9) and photostability per ICH Q1B .

Q. How to resolve contradictions in chiral purity data between orthogonal analytical methods?

- Methodological Answer : Cross-validate using:

- Chiral HPLC vs. Circular Dichroism (CD) Spectroscopy : Discrepancies may arise from column selectivity; CD provides secondary confirmation of enantiomeric ratios.

- X-ray Crystallography : Resolves absolute configuration disputes (e.g., for analogues like (S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride) .

Q. What strategies are recommended for impurity profiling when this compound is used as a reference standard?

- Methodological Answer :

- LC-MS/MS with Ion Trap Detection : Identifies trace impurities (e.g., des-cyclohexyl byproducts) at ≤0.1% levels.

- Synthesis of Custom Reference Standards : For example, EP-grade impurities (e.g., Impurity J/K in MM0435.10/MM0435.11) are synthesized and characterized to match retention times .

Q. How to optimize enantiomeric resolution in preparative-scale synthesis?

- Methodological Answer :

- Dynamic Kinetic Resolution (DKR) : Combines racemization catalysts (e.g., Shvo’s catalyst) with immobilized enzymes (e.g., Candida antarctica lipase B) to achieve >95% yield and >99% EE.

- Crystallization Solvent Screening : Ternary solvent systems (e.g., acetone/water/heptane) improve crystal lattice selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.